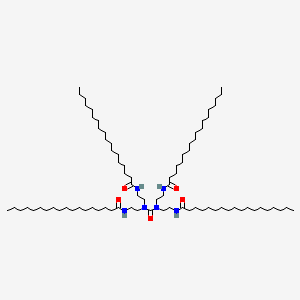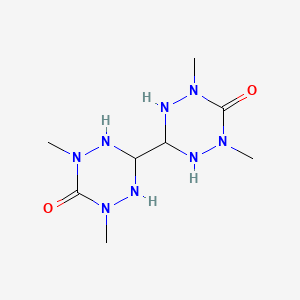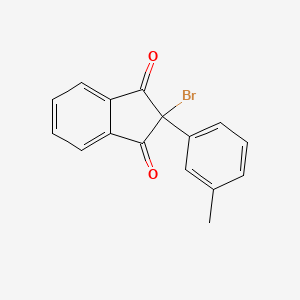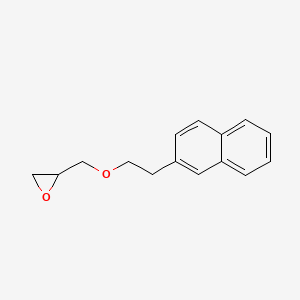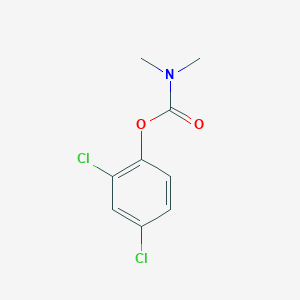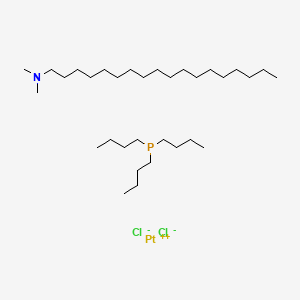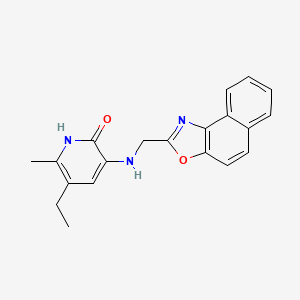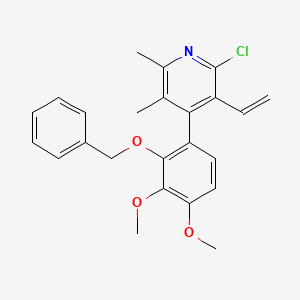
4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethyl-3-vinylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethyl-3-vinylpyridine is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethyl-3-vinylpyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include using more efficient catalysts, optimizing solvent systems, and scaling up the reaction in continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethyl-3-vinylpyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethyl-3-vinylpyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethyl-3-vinylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)phenol: Shares the benzyloxy group but lacks the pyridine ring and other substituents.
2-Chloro-5,6-dimethylpyridine: Contains the pyridine ring with chloro and methyl substituents but lacks the benzyloxy and dimethoxyphenyl groups.
3,4-Dimethoxyphenyl derivatives: Similar aromatic ring structure with methoxy groups but different overall structure.
Uniqueness
4-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-2-chloro-5,6-dimethyl-3-vinylpyridine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
77405-66-4 |
|---|---|
Formule moléculaire |
C24H24ClNO3 |
Poids moléculaire |
409.9 g/mol |
Nom IUPAC |
2-chloro-4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-3-ethenyl-5,6-dimethylpyridine |
InChI |
InChI=1S/C24H24ClNO3/c1-6-18-21(15(2)16(3)26-24(18)25)19-12-13-20(27-4)23(28-5)22(19)29-14-17-10-8-7-9-11-17/h6-13H,1,14H2,2-5H3 |
Clé InChI |
XXHDIMXSWUKFCC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C(=C1C2=C(C(=C(C=C2)OC)OC)OCC3=CC=CC=C3)C=C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyclobutyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15196021.png)
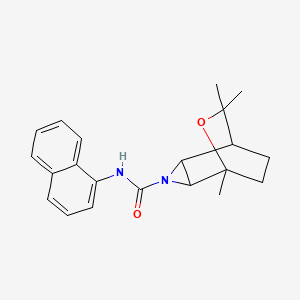
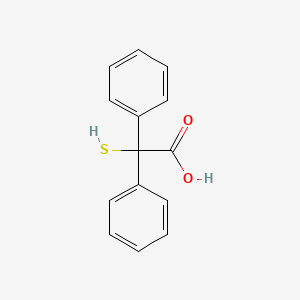


![2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B15196057.png)
